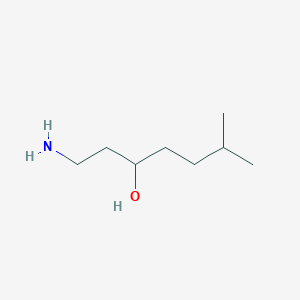
1-Amino-6-methylheptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-6-methylheptan-3-ol is an organic compound with the molecular formula C8H19NO It is a derivative of heptanol, featuring an amino group (-NH2) and a hydroxyl group (-OH) on a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-6-methylheptan-3-ol can be synthesized through several methods. One common approach involves the reduction of 4-methylhept-4-en-3-one using an ene-reductase (ER) and an alcohol dehydrogenase (ADH) in a one-pot multi-enzymatic process . This method allows for the creation of stereogenic centers, resulting in the formation of the desired stereoisomers.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-6-methylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce secondary or tertiary amines.
Scientific Research Applications
1-Amino-6-methylheptan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 1-Amino-6-methylheptan-3-ol involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes, potentially inhibiting or activating certain biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
6-Methylheptan-1-ol: A structurally similar compound with a hydroxyl group on the first carbon atom.
4-Methylheptan-3-ol: Another related compound with a methyl group on the fourth carbon atom and a hydroxyl group on the third carbon atom
Uniqueness: 1-Amino-6-methylheptan-3-ol is unique due to the presence of both an amino and a hydroxyl group on the heptane backbone. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-amino-6-methylheptan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-7(2)3-4-8(10)5-6-9/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
BUSDOXUVJXTSMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate](/img/structure/B13216683.png)
![1-Oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13216687.png)
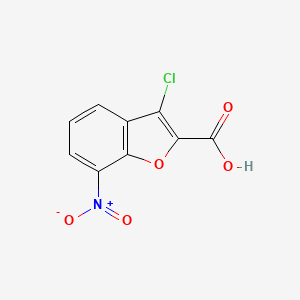
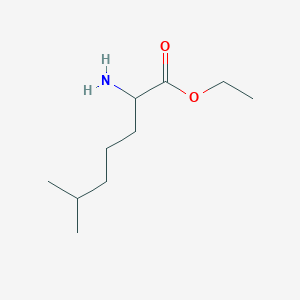
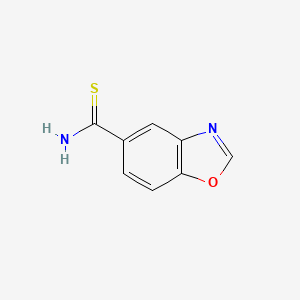
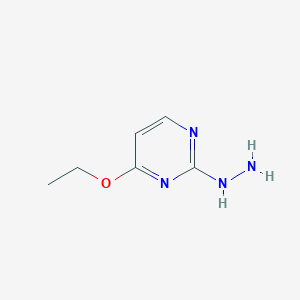
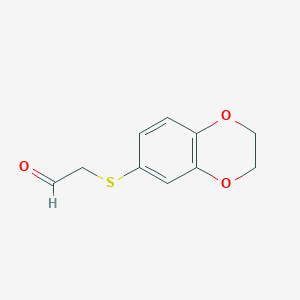
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-ol](/img/structure/B13216713.png)
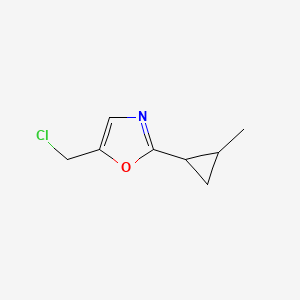

![Methyl 3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13216725.png)
![2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine](/img/structure/B13216740.png)


